1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
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Overview
Description
1-(4-Amino-3-methylphenyl)-3-pyrrolidinol, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Key Intermediates : The compound serves as a key intermediate in the preparation of various pharmaceuticals, such as premafloxacin, an antibiotic for veterinary pathogens. A process for its preparation from isobutyl derivatives has been detailed, highlighting its importance in pharmaceutical synthesis (Fleck et al., 2003).
- Molecular Structure Analysis : Studies have been conducted on similar compounds to understand their molecular structure, where the arrangement of different molecular rings is analyzed, contributing to the understanding of molecular interactions and stability (Selvanayagam et al., 2005).
Pharmacological Research
- Potential Anti-HIV Activity : Derivatives of this compound have shown potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors, indicating its potential application in HIV treatment (Tamazyan et al., 2007).
- Anticancer Applications : Certain derivatives have shown cytotoxic activity against lung, colon, and breast cancer cell lines, suggesting their potential in cancer therapy (Soman et al., 2011).
Materials Science and Engineering
- Corrosion Inhibition : Pyridine derivatives, similar to the compound , have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid, indicating potential applications in material protection and engineering (Ansari et al., 2015).
- Polymer Synthesis : Research on pyridine-containing aromatic diamine monomers, related to the compound, highlights their use in the synthesis of high-performance polymers with specific thermal, mechanical, and optical properties (Guan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in several biological processes.
Mode of Action
This compound interacts with its target, AhR, by acting as a potent ligand . Upon binding, it triggers the activation of AhR signaling in sensitive cells, causing nuclear translocation of AhR . This interaction and subsequent activation of AhR are critical for the compound’s antitumor activity .
Biochemical Pathways
The compound affects the cytochrome P450 1A1 (CYP1A1) pathway . CYP1A1 is an enzyme that plays a key role in the metabolism of xenobiotics and drug compounds. The activation of AhR leads to the induction of CYP1A1, which is involved in the biotransformation of the compound to its active metabolites .
Result of Action
The activation of AhR and the subsequent induction of CYP1A1 lead to the biotransformation of this compound to its active metabolites . These metabolites exhibit potent antitumor properties, showing activity in ovarian and breast cancer models in vitro and in vivo .
Properties
IUPAC Name |
1-(4-amino-3-methylphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(2-3-11(8)12)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQHBFSHYDWZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610645 |
Source
|
Record name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-67-1 |
Source
|
Record name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.